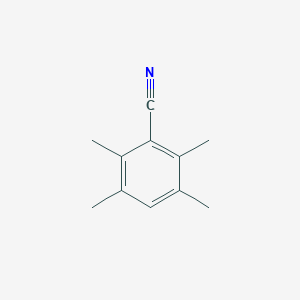
2,3,5,6-Tetramethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylbenzonitrile is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
a. Building Block in Synthesis:
2,3,5,6-Tetramethylbenzonitrile serves as a key intermediate in the synthesis of various organic compounds. It can be used to introduce the benzonitrile moiety into larger molecular frameworks.
b. Reaction with Reagents:
The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrile group. This makes it useful for creating derivatives that may have enhanced biological or chemical properties.
Material Science
a. Polymer Production:
Due to its stable structure, this compound can be utilized in the production of polymers. It can be copolymerized with other monomers to create materials with specific thermal and mechanical properties.
b. Dyes and Pigments:
The compound's vibrant color potential allows it to be explored as a precursor for dyes and pigments used in various applications from textiles to inks.
Pharmaceutical Applications
a. Drug Development:
Research indicates that derivatives of this compound exhibit potential pharmacological activities. The compound's ability to modify biological pathways makes it a candidate for drug development targeting specific diseases.
b. Case Study: Anticancer Activity
A study demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. This highlights its potential as a lead compound in anticancer drug design.
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates introduction of nitrile groups |
| Material Science | Polymer production | Enhances thermal stability |
| Dyes and Pigments | Precursor for colorants | Potential for vibrant colors |
| Pharmaceutical Development | Drug candidates targeting cancer | Selective cytotoxicity against cancer cells |
Environmental Chemistry
This compound has been studied for its environmental impact and degradation pathways. Understanding how this compound behaves in different environmental conditions is crucial for assessing its safety and ecological footprint.
Propiedades
Número CAS |
2571-53-1 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3 |
Clave InChI |
AABLXRLWVSFCHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C#N)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#N)C)C |
Key on ui other cas no. |
2571-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















